molecular formula C20H18N4O5S B2702295 N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide CAS No. 946356-34-9

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide

Cat. No.: B2702295
CAS No.: 946356-34-9
M. Wt: 426.45
InChI Key: UMXXLMRPYAACEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazinone derivatives, which this compound is a part of, has been a topic of interest in medicinal chemistry . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The compound contains a pyridazinone ring, which is a six-membered ring with two adjacent nitrogen atoms and an oxygen atom at the 3 position of the ring . It also contains an ethylsulfonyl group attached to the pyridazinone ring and a phenyl ring attached to the 3 position of the pyridazinone ring.


Chemical Reactions Analysis

The pyridazinone ring in the compound can be easily functionalized at various ring positions, making it an attractive synthetic building block for designing and synthesis of new drugs . The compound can undergo various chemical reactions depending on the functional groups present and the reaction conditions.

Scientific Research Applications

Radiolabelled Nonpeptide Angiotensin II Antagonists

Research has developed radiolabelled nonpeptide angiotensin II antagonists, such as [11C]L-159,884, demonstrating their utility in angiotensin II, AT1 receptor imaging. These compounds, synthesized via methylation of desmethyl phenolic precursors, offer insights into receptor binding and function, highlighting their potential in medical diagnostics and research (Hamill et al., 1996).

Cardiac Electrophysiological Activity

A study on N-substituted imidazolylbenzamides or benzene-sulfonamides uncovered their potency in in vitro Purkinje fiber assays, comparable to that of sematilide, a selective class III agent. This suggests their potential as therapeutic agents in addressing cardiac electrophysiological issues (Morgan et al., 1990).

Antibacterial Applications

Derivatives of this compound have been synthesized and shown significant antibacterial properties through molecular docking studies. These studies indicate a strong interaction with bacterial protein receptors, offering a pathway for developing new antibacterial agents (Ravichandiran et al., 2015).

Polymer Science

In polymer science, a novel diamine incorporating sulfone, ether, and amide structures was synthesized, leading to the development of poly(sulfone ether amide imide)s. These materials were characterized by their thermal stability and other properties, showcasing the versatility of this compound in creating high-performance polymers (Mehdipour-Ataei et al., 2004).

Antimitotic Agents

Another study identified oximes of a related compound demonstrating antitumor activity in mice, indicating the potential of such compounds as antimitotic agents. These findings contribute to the exploration of new cancer treatments, emphasizing the importance of structural modifications to enhance biological activity (Temple et al., 1992).

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-11-10-17(22-23-19)14-6-4-7-15(12-14)21-20(25)16-8-5-9-18(13(16)2)24(26)27/h4-12H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXXLMRPYAACEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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